molecular formula C13H27ClN2 B1446880 1-Ethyl-4-(piperidin-2-ylmethyl)piperidine hydrochloride CAS No. 1823248-70-9

1-Ethyl-4-(piperidin-2-ylmethyl)piperidine hydrochloride

Cat. No.: B1446880
CAS No.: 1823248-70-9
M. Wt: 246.82 g/mol
InChI Key: MCRMJOHJUBSZAC-UHFFFAOYSA-N
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Description

1-Ethyl-4-(piperidin-2-ylmethyl)piperidine hydrochloride is a compound belonging to the piperidine class of chemicals. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. These compounds are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-Ethyl-4-(piperidin-2-ylmethyl)piperidine hydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, piperidine derivatives have been shown to inhibit certain enzymes, thereby modulating biochemical pathways . The nature of these interactions often involves binding to the active site of enzymes, leading to inhibition or activation of their catalytic activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives have been observed to affect the expression of genes involved in cell cycle regulation and apoptosis . Additionally, they can modulate signaling pathways such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are essential for understanding the compound’s mechanism of action and its potential therapeutic applications .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are critical for its application in research and therapy. Over time, this compound may undergo stability and degradation changes, affecting its efficacy and safety . Long-term studies have shown that piperidine derivatives can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression . These temporal effects are essential for determining the optimal conditions for using this compound in various experimental settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity . At higher doses, it may induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage effects is crucial for developing safe and effective therapeutic applications of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, piperidine derivatives can influence the metabolism of amino acids, nucleotides, and lipids by modulating the activity of key metabolic enzymes . These interactions are vital for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Additionally, it may accumulate in specific tissues or cellular compartments, influencing its localization and activity . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, piperidine derivatives can localize to the nucleus, mitochondria, or endoplasmic reticulum, where they exert their effects on cellular processes . Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and optimizing its therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-4-(piperidin-2-ylmethyl)piperidine hydrochloride typically involves the reaction of piperidine derivatives with appropriate alkylating agents. One common method includes the alkylation of 4-piperidinemethanol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactions to enhance efficiency and yield. The use of microwave irradiation and catalytic systems, such as iridium or palladium catalysts, can significantly reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4-(piperidin-2-ylmethyl)piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding piperidinones.

    Reduction: Reduction reactions using hydrogenation catalysts such as palladium on carbon can convert the compound into its reduced forms.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Ethyl-4-(piperidin-2-ylmethyl)piperidine hydrochloride has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to natural ligands.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as an analgesic.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethyl-4-(piperidin-2-ylmethyl)piperidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and piperidin-2-ylmethyl groups contribute to its unique reactivity and potential therapeutic applications .

Properties

IUPAC Name

1-ethyl-4-(piperidin-2-ylmethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2.ClH/c1-2-15-9-6-12(7-10-15)11-13-5-3-4-8-14-13;/h12-14H,2-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRMJOHJUBSZAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)CC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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